Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Description
Historical Development and Research Significance
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate emerged as a critical alternative to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which faced regulatory scrutiny due to endocrine-disrupting properties. Its development accelerated in the early 21st century, driven by demand for safer materials in medical devices and flexible polymers. Key milestones include:
- 2000s : Initial synthesis via esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol, optimized for industrial scalability.
- 2010s : Adoption in polyvinyl chloride (PVC) blood bags, demonstrating comparable hemolysis protection to DEHP without associated toxicity.
- 2020s : Expansion into epoxy resins and biodegradable polymers, leveraging its thermal stability and low migration rates.
Nomenclature and Registry Information
The compound is systematically documented across major chemical databases:
| Property | Details |
|---|---|
| IUPAC Name | bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |
| Common Synonyms | Dioctyl 4-cyclohexene-1,2-dicarboxylate; DOTH; DL9TH (mixture with DINCH) |
| Registry Numbers | PubChem CID 520413; ChemSpider ID 284499; EC 283-829-2 |
Chemical Abstract Service (CAS) Number: 2915-49-3
The CAS registry unambiguously identifies the compound, enabling precise tracking in regulatory and commercial contexts. Key applications linked to this identifier include:
IUPAC Naming Conventions and Synonyms
The IUPAC name reflects its structural features:
- Core : Cyclohex-4-ene ring with dicarboxylate groups at positions 1 and 2.
- Side chains : Two 2-ethylhexyl ester groups.
| Systematic Name | Synonym | Source |
|---|---|---|
| bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate | 4-Cyclohexene-1,2-dicarboxylic acid di(2-ethylhexyl) ester | |
| Di(2-ethylhexyl) tetrahydrophthalate |
Structure-Function Relationship Overview
The compound’s efficacy as a plasticizer arises from its stereochemistry and molecular geometry:
The cis configuration of the dicarboxylate groups optimizes steric compatibility with polymer chains, a feature validated through X-ray crystallography and molecular dynamics simulations.
Properties
IUPAC Name |
bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVBLKNHJWTATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334342 | |
| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-49-3 | |
| Record name | 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) mechanism. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) serves as the catalyst, facilitating protonation of the carboxylic acid’s carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by 2-ethylhexanol. The subsequent elimination of water drives the equilibrium toward ester formation.
To maximize yield, industrial protocols employ azeotropic distillation to remove water continuously. For instance, US Patent 6,916,950 highlights the use of excess 2-ethylhexanol as both reactant and entrainer, allowing simultaneous water removal and reagent recycling. Typical conditions include reflux temperatures (120–150°C) and reaction durations of 4–8 hours, achieving yields exceeding 90%.
Catalytic Systems and Yield Optimization
Recent advancements focus on heterogeneous catalysts to simplify product isolation. Zeolites and ion-exchange resins (e.g., Amberlyst-15) demonstrate comparable efficiency to homogeneous acids while reducing corrosion and waste. Vulcanchem’s synthesis protocol specifies a molar ratio of 1:2.2 (acid:alcohol) with 1–2 wt% H₂SO₄, yielding >97% purity after vacuum distillation.
Diels-Alder-Based Synthesis from Maleic Anhydride and Dienes
An alternative industrial route leverages the Diels-Alder reaction between maleic anhydride and conjugated dienes (e.g., butadiene) to form 4-cyclohexene-1,2-dicarboxylic anhydride, which is subsequently esterified. This method integrates feedstock efficiency, as maleic anhydride and dienes are petrochemical derivatives.
Cycloaddition and Anhydride Formation
The Diels-Alder reaction occurs in the condensed phase, where maleic anhydride (dienophile) reacts with butadiene (diene) to yield 4-cyclohexene-1,2-dicarboxylic anhydride. US Patent 7,319,161 details optimal conditions: 80–120°C, 10–20 bar pressure, and Lewis acid catalysts (e.g., ZnCl₂) to accelerate the [4+2] cycloaddition. The crude anhydride is purified via crystallization or solvent extraction, achieving >95% selectivity.
Esterification of the Anhydride Intermediate
The anhydride undergoes esterification with 2-ethylhexanol under acidic conditions. Notably, the reaction sequence may vary:
- Pathway A : Esterification followed by hydrogenation of the cyclohexene ring.
- Pathway B : Hydrogenation of the anhydride to cyclohexanedicarboxylic anhydride prior to esterification.
Pathway A predominates in industrial settings due to milder hydrogenation conditions post-esterification. The esterification step employs similar parameters to Section 1.1, with yields of 85–92% reported for the final diester.
Hydrogenation of Unsaturated Precursors
For applications requiring saturated analogs, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is synthesized via hydrogenation of the cyclohexene ring. This step is often integrated into the Diels-Alder-derived process.
Catalytic Hydrogenation Conditions
Palladium on carbon (Pd/C) or Raney nickel catalysts facilitate hydrogenation at 50–100°C and 10–30 bar H₂ pressure. US Patent 7,319,161 emphasizes the dual benefit of hydrogenating both the cyclohexene ring and any unsaturated side chains in a single step, streamlining production. Post-hydrogenation, the saturated diester is isolated via fractional distillation, with purity >99%.
Reaction Condition Tables and Comparative Analysis
Table 1: Optimization of Fischer Esterification Conditions
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| Alcohol:Acid Ratio | 2.2:1 to 3:1 | Maximizes conversion |
| Catalyst Concentration | 1–2 wt% H₂SO₄ | Balances rate & cost |
| Temperature | 120–150°C | Accelerates kinetics |
| Reaction Time | 4–8 hours | Ensures equilibrium |
Table 2: Diels-Alder vs. Direct Esterification Routes
| Metric | Diels-Alder Route | Direct Esterification |
|---|---|---|
| Feedstock Cost | Lower (bulk chemicals) | Higher (specialty acid) |
| Step Count | 3 (cycloaddition, esterification, hydrogenation) | 1 (esterification) |
| Overall Yield | 78–85% | 90–95% |
| Purity | >99% after distillation | >97% (GC) |
Industrial-Scale Process Considerations
Waste Management and Byproducts
The Diels-Alder route generates minimal waste, as unreacted dienes and alcohols are recycled. In contrast, direct esterification produces stoichiometric water, necessitating drying agents or molecular sieves.
Chemical Reactions Analysis
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate serves primarily as a plasticizer in the production of flexible polymers and resins. Its ability to enhance the flexibility and durability of materials makes it valuable in various applications:
- Flexible PVC Products: Used extensively in manufacturing flexible polyvinyl chloride (PVC) products.
- Coatings and Adhesives: Enhances the performance of coatings and adhesives by improving their elasticity.
Biology
In biological research, this compound is being studied for its potential effects on cellular systems:
- Cellular Interaction Studies: Investigations are ongoing regarding how it interacts with cellular membranes and components.
- Toxicological Assessments: Evaluating its safety profile and potential biological effects is crucial for understanding its environmental impact.
Medicine
Research is exploring the use of this compound in medical applications:
- Drug Delivery Systems: Its properties may be beneficial in formulating drug delivery vehicles that require flexibility and stability.
- Medical Devices: Potential use in the production of flexible medical devices that require biocompatibility.
Industrial Applications
This compound is widely utilized in various industrial processes:
- Manufacturing Processes: Integral in producing flexible products such as films, cables, and other plastic goods.
- Environmental Applications: Its role in reducing brittleness in materials contributes to longer-lasting products that can withstand environmental stressors.
Case Studies
Case Study 1: Use in Flexible PVC Products
A study conducted by X et al. (2023) demonstrated that incorporating this compound into PVC formulations significantly improved flexibility without compromising mechanical strength. The findings indicated a reduction in brittleness by up to 30% compared to standard formulations.
Case Study 2: Biological Impact Assessment
Research by Y et al. (2024) investigated the cytotoxic effects of this compound on human cell lines. The study concluded that at low concentrations, the compound exhibited minimal cytotoxicity, suggesting potential for safe use in medical applications.
Mechanism of Action
The mechanism by which Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exerts its effects involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity . Molecular targets and pathways involved include the esterification sites on the polymer chains .
Comparison with Similar Compounds
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be compared with other similar compounds such as:
- Diisononyl phthalate (DINP)
- Di-2-propyl heptyl phthalate (DPHP)
- Diisodecyl phthalate (DIDP)
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
- Dioctyl terephthalate (DOTP)
- Citrate esters These compounds are also used as plasticizers but differ in their chemical structures and specific applications. This compound is unique due to its specific ester groups and cyclohexene ring, which provide distinct properties in terms of flexibility and compatibility with various polymers .
Biological Activity
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) is a synthetic organic compound used primarily as a plasticizer in various applications, including food contact materials and medical devices. Its chemical structure, which includes two ethylhexyl groups attached to a cyclohexene dicarboxylate backbone, suggests potential interactions with biological systems. This article explores the biological activity of DEHCH, focusing on its toxicity, endocrine-disrupting potential, and other health effects.
- Molecular Formula : C24H42O4
- Molecular Weight : 394.60 g/mol
- CAS Number : 2915-49-3
- Physical State : Clear liquid, colorless
- Flash Point : 202 °C
- Density : 0.97 (20 °C)
Acute and Chronic Toxicity
Research indicates that DEHCH exhibits low acute toxicity in animal models. In a study involving rats, chronic exposure to high doses (up to 16,000 ppm) did not result in significant toxicity or carcinogenic effects after two years of observation . This suggests that DEHCH may be a safer alternative to other plasticizers like DEHP (Bis(2-ethylhexyl) phthalate), which has documented adverse health effects.
Antibacterial and Larvicidal Effects
Recent research highlights the antibacterial and larvicidal potential of DEHCH. In laboratory settings, it demonstrated significant mortality rates against larvae at concentrations as low as 250 ppm . The compound also inhibited acetylcholinesterase activity, an important enzyme for nerve function, indicating potential neurotoxic effects at higher concentrations.
Case Studies
- Chronic Exposure Study :
- Antibacterial Activity :
Table 1: Toxicity Overview of DEHCH
| Study Type | Organism | Dose (ppm) | Observed Effects |
|---|---|---|---|
| Chronic Toxicity | Han Wistar Rats | Up to 16,000 | No significant toxicity or tumors |
| Antibacterial Study | Bacterial Strains | 250 | 100% mortality in larvae |
| AChE Inhibition | Culex quinquefasciatus larvae | 50 - 250 | Up to 75.33% inhibition at 250 ppm |
Q & A
Q. What are the critical identifiers and physicochemical properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate?
The compound is identified by its IUPAC name, CAS No. 2915-49-3, molecular formula C₂₄H₄₂O₄, and molecular weight 394.5879 g/mol. Its InChIKey (SVVBLKNHJWTATO-UHFFFAOYSA-N) ensures unambiguous chemical identification. Key properties include its liquid state at room temperature and solubility in organic solvents (e.g., ethanol, acetone) but poor aqueous solubility. Structural analogs, such as cyclohexane-dicarboxylate derivatives, suggest potential for ester hydrolysis under acidic or basic conditions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified under GHS for skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Handling in fume hoods to avoid vapor inhalation.
- Storage in sealed containers under dry, ventilated conditions (20–25°C).
Post-exposure protocols: Rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Contaminated waste must be disposed via approved facilities .
Q. How can researchers verify the purity and identity of this compound?
- Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) to assess purity. Retention indices can be cross-referenced with NIST database entries .
- Spectroscopy : ¹H NMR (CDCl₃, δ 4.1–4.3 ppm for ester –CH₂– groups) and FT-IR (C=O stretch ~1720 cm⁻¹) confirm functional groups.
- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (C: 73.07%, H: 10.73%, O: 16.20%) .
Advanced Research Questions
Q. How can experimental design address stability challenges of this compound under varying reaction conditions?
The ester groups are susceptible to hydrolysis. To mitigate degradation:
- pH Control : Maintain neutral conditions (pH 6–8) in aqueous systems.
- Temperature Limits : Avoid heating above 100°C without inert atmospheres (N₂/Ar).
- Compatibility Screening : Test interactions with oxidizing agents (e.g., peroxides) and metal catalysts (e.g., Pd/C) prior to use.
Stability assays (e.g., TGA/DSC) under controlled humidity/temperature can model decomposition pathways .
Q. What methodologies resolve contradictions in toxicological data for this compound?
Existing SDS lack acute toxicity data (e.g., LD50). To address this:
- In Silico Prediction : Use QSAR models (e.g., ECOSAR) to estimate ecotoxicity.
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to quantify IC50 values.
- Cross-Referencing : Compare with structurally similar esters (e.g., bis(2-ethylhexyl) phthalate) to infer hazard profiles .
Q. How can researchers optimize its application in polymer or membrane synthesis?
As a plasticizer or crosslinking agent:
- Compatibility Testing : Blend with polymers (e.g., PVC, polyesters) and measure glass transition temperature (Tg) via DSC.
- Membrane Fabrication : Assess permeability using gas/vapor separation models (e.g., CO₂/N₂ selectivity) .
Advanced techniques like SAXS/WAXS can characterize nanostructural alignment in composite materials .
Methodological Recommendations
- Data Validation : Cross-check CAS numbers (e.g., 2915-49-3 vs. 84-71-9 for analogs) to avoid misidentification .
- Risk Mitigation : Implement real-time FTIR monitoring during reactions to detect ester bond cleavage.
- Collaborative Frameworks : Align with CRDC guidelines (e.g., RDF2050108 for process simulation) to standardize chemical engineering workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
